molecular formula C10H8ClNO2 B3037008 (5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane CAS No. 400751-52-2

(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane

Cat. No.: B3037008
CAS No.: 400751-52-2
M. Wt: 209.63 g/mol
InChI Key: YYSACDVOGXGWEO-KPKJPENVSA-N
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Description

“(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane” is a synthetic organic compound It features a chlorinated phenyl ring, a prop-2-ynyloxy group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane)” typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

    Formation of Intermediate: The intermediate product, 5-chloro-2-prop-2-ynyloxybenzaldehyde, is formed.

    Final Step: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane)” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oximes, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit biological activity.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action for any biological activity of “(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane)” would depend on its interaction with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-hydroxyphenyl)(hydroxyimino)methane: Similar structure but lacks the prop-2-ynyloxy group.

    (5-Chloro-2-prop-2-ynyloxyphenyl)methane: Similar structure but lacks the hydroxyimino group.

Uniqueness

The uniqueness of “(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane)” lies in its combination of functional groups, which can impart distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(NE)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h1,3-4,6-7,13H,5H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSACDVOGXGWEO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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